molecular formula C10H11N3O2 B11782917 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11782917
M. Wt: 205.21 g/mol
InChI Key: ACQXWIGUFQQEKE-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 1,3-dimethyl-5-pyrazolone followed by cyclization to form the pyrazole ring . The pyrrole ring is then introduced through a series of condensation reactions . Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to its dual heterocyclic structure, which provides a versatile scaffold for chemical modifications. This makes it particularly valuable in drug design and materials science .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-6-7(5-13(2)12-6)8-3-4-9(11-8)10(14)15/h3-5,11H,1-2H3,(H,14,15)

InChI Key

ACQXWIGUFQQEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC=C(N2)C(=O)O)C

Origin of Product

United States

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